N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide
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Overview
Description
N’-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a methoxy group, and a hydrazide functional group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N’-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-naphthol with chloroacetic acid to form 2-naphthalen-1-yloxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. The final step involves the condensation of the hydrazide with 3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl chloride under basic conditions to yield the target compound.
Chemical Reactions Analysis
N’-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N’-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide can be compared with other similar compounds, such as:
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Hydrazides: Other hydrazide compounds with varying substituents.
Methoxy-substituted compounds: Molecules with methoxy groups attached to different aromatic rings.
The uniqueness of N’-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
302909-18-8 |
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Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H18N2O4/c1-25-19-11-14(9-10-17(19)23)12-21-22-20(24)13-26-18-8-4-6-15-5-2-3-7-16(15)18/h2-12,23H,13H2,1H3,(H,22,24)/b21-12+ |
InChI Key |
YWKROBMDYUJUCA-CIAFOILYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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